

4-(phenylthio)phenol antioxidant mechanism studies

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Compound Focus: 4-(Phenylthio)phenol

CAS No.: 5633-55-6

Cat. No.: S683716

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Related Experimental Data and Protocols

Although data for **4-(phenylthio)phenol** itself is missing, the table below summarizes experimental findings and protocols from a study on its close analogues, which can serve as a reference [1].

Compound Class	Tested Compounds	Assays Used	Key Experimental Findings	Proposed Dominant Mechanism
Thiophenols (Benzenethiols)	17 substituted derivatives (e.g., with -OMe, -NH ₂ , -Cl groups)	ABTS and DPPH radical scavenging; DFT calculations	Several compounds showed activity superior to the reference antioxidant Trolox. Lower Bond Dissociation Enthalpy (BDE) of the S-H bond correlates with higher activity.	HAT in the gas phase; SPLET in aqueous solution [1]

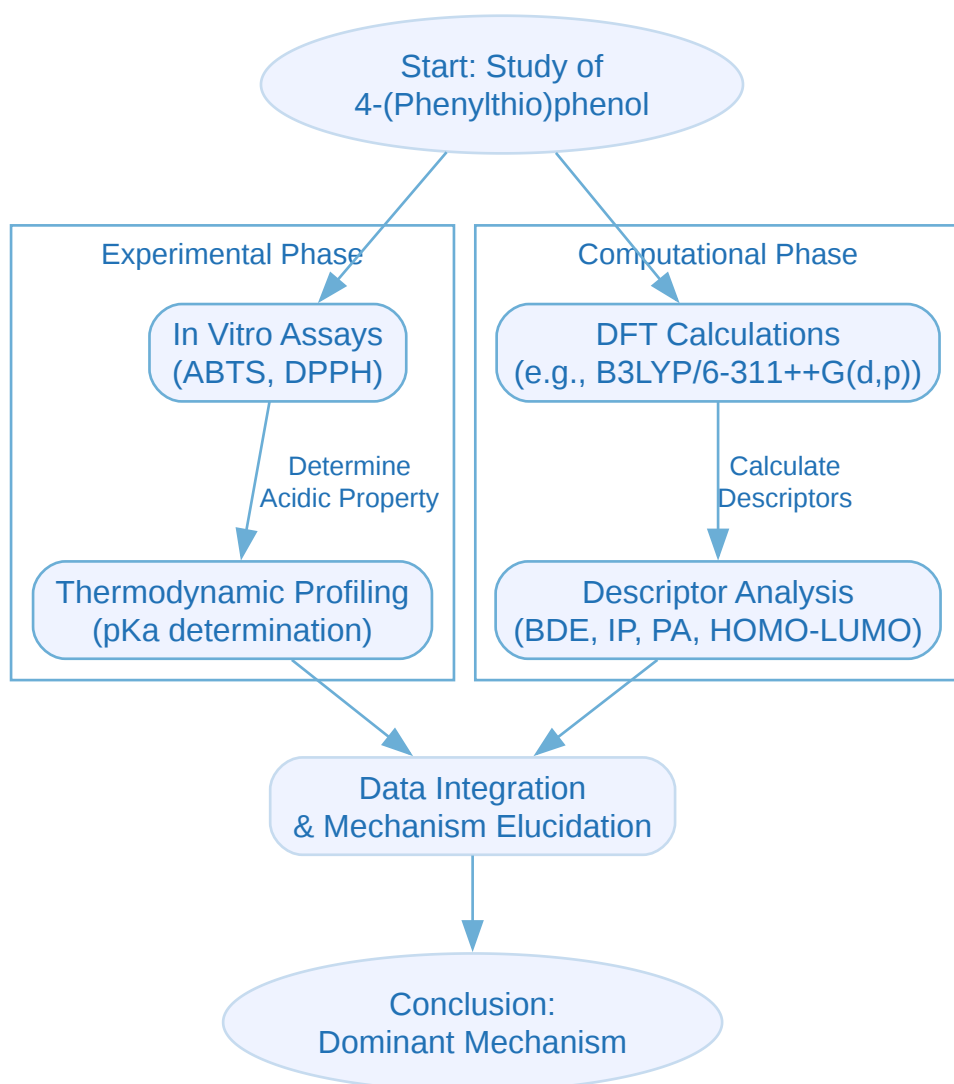
Compound Class	Tested Compounds	Assays Used	Key Experimental Findings	Proposed Dominant Mechanism
Phenols	17 substituted derivatives (paired with thiophenols)	ABTS and DPPH radical scavenging; DFT calculations	Overall, phenol derivatives demonstrated higher scavenging activity than their thiophenol counterparts.	HAT in the gas phase; SPLET in aqueous solution [1]

The general experimental protocols for evaluating antioxidant activity, as described in the related research, are as follows [1]:

- **Radical Scavenging Assays:** The antioxidant activities were evaluated using the **2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS)** and **2,2-diphenyl-1-picrylhydrazyl (DPPH)** assays. The results are expressed as scavenging ability compared to a standard antioxidant like Trolox.
- **Computational Analysis (DFT Calculations):** Density functional theory (DFT) calculations were performed at the **B3LYP/6-311++G(d,p)** level to determine physicochemical properties crucial for antioxidant activity, including:
 - Bond Dissociation Enthalpy (BDE) of the O-H or S-H bond
 - Ionization Potential (IP)
 - Proton Affinity (PA)
 - HOMO and LUMO orbital energies

Proposed Workflow for Mechanistic Study

Based on the methodologies applied to similar compounds, here is a proposed workflow you could follow to experimentally determine the antioxidant mechanism of **4-(phenylthio)phenol**.



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Suggestions for Finding Specific Information

Given that specific data on **4-(phenylthio)phenol** is not readily available in the current search results, you may need to employ more targeted strategies:

- **Search Specialized Databases:** Look up the compound by its **CAS Number** (if known) or its systematic name in specialized scientific databases like **SciFinder**, **Reaxys**, or **PubMed**. This can help you find dedicated journal articles that might not appear in general searches.
- **Explore Related Chemical Spaces:** The provided data shows that antioxidant potency is highly influenced by substituents on the ring [1]. Exploring studies on **substituted thiophenols** (with

electron-donating or withdrawing groups) can provide strong indirect evidence and structure-activity relationship (SAR) insights.

- **Focus on Mechanism, Not Just the Compound:** The general mechanisms of HAT and SPLET are well-established for phenols and thiophenols. Research on these fundamental mechanisms can provide a solid theoretical framework for understanding how **4-(phenylthio)phenol** is likely to behave [1] [2].

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References

1. Correlation of physicochemical properties with antioxidant activity in... [nature.com]
2. Polyphenols as Antioxidant /Pro- Oxidant ... | Encyclopedia MDPI [encyclopedia.pub]

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